molecular formula C8H17N3OS B2807747 2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide CAS No. 871497-72-2

2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide

Cat. No. B2807747
M. Wt: 203.3
InChI Key: KSMSNGZEFGPFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C8H17N3OS . The InChI code is 1S/C8H17N3OS/c1-6(2)10-8(12)5-11(3)4-7(9)13/h6H,4-5H2,1-3H3,(H2,9,13)(H,10,12) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.31 . It is a powder at room temperature . The melting point is 140-141 degrees .

Scientific Research Applications

  • Kappa-Opioid Receptor Antagonism : A compound structurally similar to 2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide, named PF-04455242, has been identified as a selective kappa-opioid receptor antagonist. It demonstrated potential for treating depression and addiction disorders (Grimwood et al., 2011).

  • Photovoltaic Efficiency and Ligand-Protein Interactions : Certain benzothiazolinone acetamide analogs, which are structurally related to the compound , have shown potential in photovoltaic applications, particularly in dye-sensitized solar cells. Molecular docking studies have been used to understand their binding interactions with specific proteins like Cyclooxygenase 1 (COX1) (Mary et al., 2020).

  • Antimalarial Activity : Research on related compounds has found a significant correlation between molecular structure and antimalarial potency. Such findings can inform the development of new antimalarial drugs (Werbel et al., 1986).

  • Optical Resolution in Neurotoxin Synthesis : The synthesis of neurotoxins like 2-amino-3-([15N]-methylamino)propanoic acid from compounds structurally similar to 2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide showcases the compound's relevance in neurochemical research (Hu & Ziffer, 1990).

  • Manganese(II) Complexes in Alkene Epoxidation : An acetamide derivative bearing two terminal imidazole rings, similar in structure to the compound , has been used to form manganese(II) complexes. These complexes are effective catalysts for alkene epoxidation, demonstrating the compound's potential in catalytic chemistry (Serafimidou et al., 2008).

  • Anticonvulsant Activity : Studies on functionally similar compounds, such as N-benzyl-2-methylacetamide derivatives, have revealed potent anticonvulsant activities. This suggests potential applications of 2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide in the development of anticonvulsant drugs (Kohn et al., 1991).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[(2-amino-2-sulfanylideneethyl)-methylamino]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3OS/c1-6(2)10-8(12)5-11(3)4-7(9)13/h6H,4-5H2,1-3H3,(H2,9,13)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMSNGZEFGPFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(C)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide

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